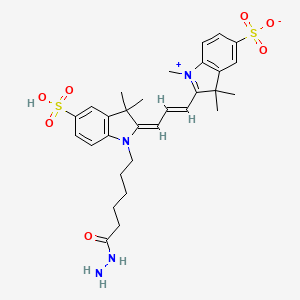
Sulfo-Cy3 hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-Cy3 hydrazide is a derivative of Cyanine 3 dye, characterized by the presence of a hydrazine functional group. This compound is known for its enhanced water solubility due to the presence of sulfonate ions. This compound is widely used as a fluorescent dye, with a fluorescence spectrum typically ranging from green to orange wavelengths .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sulfo-Cy3 hydrazide involves the reaction of Cyanine 3 dye with hydrazine. The process typically includes the following steps:
Formation of Cyanine 3 Dye: Cyanine 3 dye is synthesized through the condensation of indole derivatives with a suitable aldehyde.
Introduction of Hydrazine Group: The Cyanine 3 dye is then reacted with hydrazine under controlled conditions to introduce the hydrazine functional group, resulting in the formation of this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Cyanine 3 Dye: Large-scale synthesis of Cyanine 3 dye using automated reactors.
Hydrazine Functionalization: Introduction of the hydrazine group through controlled addition of hydrazine in industrial reactors, ensuring high yield and purity
Análisis De Reacciones Químicas
Types of Reactions: Sulfo-Cy3 hydrazide undergoes several types of chemical reactions, including:
Hydrazone Formation: Reacts with aldehydes and ketones to form hydrazones.
Substitution Reactions: Can participate in substitution reactions with various nucleophiles
Common Reagents and Conditions:
Aldehydes and Ketones: Reacts with these carbonyl compounds in aqueous conditions to form hydrazones.
Nucleophiles: Engages in substitution reactions with nucleophiles under mild conditions
Major Products:
Hydrazones: Formed from the reaction with aldehydes and ketones.
Substituted Derivatives: Resulting from substitution reactions with nucleophiles
Aplicaciones Científicas De Investigación
Sulfo-Cy3 hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: Employed in labeling biomolecules such as proteins and antibodies to track their location and dynamics in biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques to visualize cellular and molecular processes.
Industry: Applied in the development of fluorescent sensors and markers for various industrial applications .
Mecanismo De Acción
Sulfo-Cy3 hydrazide can be compared with other similar compounds, such as:
Sulfo-Cyanine 5 Hydrazide: Another fluorescent dye with similar properties but different spectral characteristics.
Sulfo-Cyanine 7 Hydrazide: Offers longer wavelength fluorescence emission compared to this compound
Uniqueness: this compound is unique due to its specific fluorescence spectrum, high water solubility, and ability to form stable hydrazone linkages with carbonyl compounds .
Comparación Con Compuestos Similares
- Sulfo-Cyanine 5 Hydrazide
- Sulfo-Cyanine 7 Hydrazide
- Fluorescein Hydrazide
- Rhodamine Hydrazide .
Propiedades
Fórmula molecular |
C30H38N4O7S2 |
|---|---|
Peso molecular |
630.8 g/mol |
Nombre IUPAC |
2-[(E,3E)-3-[1-(6-hydrazinyl-6-oxohexyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C30H38N4O7S2/c1-29(2)22-18-20(42(36,37)38)13-15-24(22)33(5)26(29)10-9-11-27-30(3,4)23-19-21(43(39,40)41)14-16-25(23)34(27)17-8-6-7-12-28(35)32-31/h9-11,13-16,18-19H,6-8,12,17,31H2,1-5H3,(H2-,32,35,36,37,38,39,40,41) |
Clave InChI |
KPOBKBQVYQSQSR-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
SMILES canónico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoranyl-2-[(3-phenylphenyl)amino]benzoic acid](/img/structure/B12387228.png)
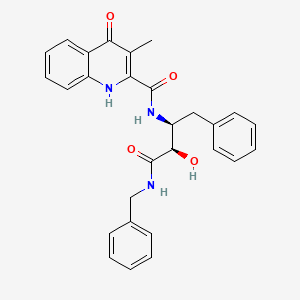
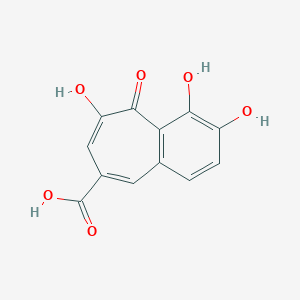
![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12387250.png)
![1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B12387263.png)
![1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12387265.png)
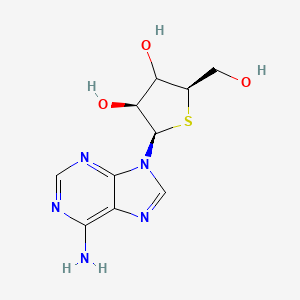
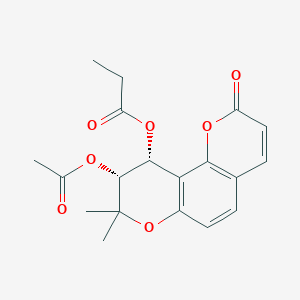
![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)

![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)

![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
